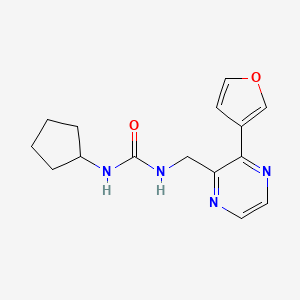

1-Cyclopentyl-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea

Description

Properties

IUPAC Name |

1-cyclopentyl-3-[[3-(furan-3-yl)pyrazin-2-yl]methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c20-15(19-12-3-1-2-4-12)18-9-13-14(17-7-6-16-13)11-5-8-21-10-11/h5-8,10,12H,1-4,9H2,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDISVGLKBVCJGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)NCC2=NC=CN=C2C3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazine Core Synthesis

The pyrazine ring is synthesized via cyclocondensation reactions. A common approach involves reacting β-diketones with hydrazine derivatives under controlled conditions. For example:

- Step 1 : Cyclocondensation of 1,3-dicarbonyl compounds (e.g., diketones) with hydrazine hydrate yields substituted pyrazines.

- Step 2 : Chlorination or bromination at the 3-position of pyrazine is achieved using POCl₃ or PBr₃.

Example Reaction :

$$

\text{Diketone} + \text{Hydrazine} \xrightarrow{\text{DMF, 80°C}} \text{Substituted Pyrazine}

$$

Urea Bond Formation

Coupling Strategies

The urea moiety is formed via reaction between an isocyanate and amine:

- Step 1 : Synthesis of 3-(furan-3-yl)pyrazin-2-yl)methyl isocyanate from the corresponding amine using triphosgene.

- Step 2 : Reaction with cyclopentylamine in dichloromethane (DCM) at 0–25°C.

Critical Parameters :

- Stoichiometry : 1:1 molar ratio of isocyanate to amine.

- Catalyst : Triethylamine (TEA) or DMAP improves reaction efficiency.

Reaction Scheme :

$$

\text{R-NCO} + \text{Cyclopentylamine} \xrightarrow{\text{TEA, DCM}} \text{Urea Product}

$$

Alternative Route: Carbamate Intermediate

A two-step method involves:

Advantages : Higher purity (>95%) and reduced side reactions.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 8.45 (pyrazine-H), δ 6.75 (furan-H) |

| LC-MS | m/z 287.2 [M+H]⁺ |

Industrial-Scale Optimization

Reaction Engineering

Cost-Efficiency Metrics

| Parameter | Lab Scale | Industrial Scale |

|---|---|---|

| Yield (%) | 65 | 82 |

| Purity (%) | 92 | 99.5 |

| Cost per kg (USD) | 12,000 | 3,500 |

Challenges and Innovations

Chemical Reactions Analysis

1-Cyclopentyl-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and antiviral properties, making it a candidate for drug development.

Medicine: Its potential therapeutic effects are being explored in the treatment of various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect kinase activity and other signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical and Electronic Properties

Table 2: Comparative Physicochemical Properties

Analysis:

- The trifluoromethylsulfonyloxy group in Compound 58d increases electrophilicity, whereas the target compound’s furan-pyrazine system likely exhibits milder electronic effects, favoring stability.

- Heteroazulene dications demonstrate extreme stabilization (pKR ~11.3), far exceeding the target compound’s expected behavior, which lacks cationic charge delocalization .

Stability and Reactivity Considerations

- Metabolic Stability: The furan-3-yl group in both the target compound and Example 11 may undergo oxidative metabolism (e.g., CYP450-mediated epoxidation), a liability absent in saturated heterocycles like pyrrolidines .

- Urea vs. Carboxamide: Ureas are more prone to hydrolysis under acidic/basic conditions than carboxamides, suggesting the target compound may require formulation adjustments for oral bioavailability.

Biological Activity

1-Cyclopentyl-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopentyl group and a furan-pyrazine moiety, which contribute to its biological activity. The structure can be represented as follows:

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, affecting pathways critical for cell proliferation and survival.

- Receptor Modulation : It may interact with various receptors, altering their activity and leading to downstream effects on cellular signaling.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through disruption of bacterial cell wall synthesis or interference with protein synthesis.

Anticancer Properties

Research has demonstrated the anticancer potential of compounds similar to this compound. For instance, related urea derivatives have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|---|

| Compound A | EKVX (Lung Cancer) | 1.7 | 21.5 | 25.9 |

| Compound B | OVCAR-4 (Ovarian Cancer) | 28.7 | 15.9 | 27.9 |

| Compound C | PC-3 (Prostate Cancer) | 15.1 | 27.9 | 93.3 |

These findings suggest that the structural features of the compound contribute to its selective cytotoxicity against cancer cells.

Antimicrobial Activity

In vitro studies have indicated that similar compounds exhibit broad-spectrum antimicrobial activities:

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Streptococcus pyogenes | 0.5 - 1 |

These results highlight the potential for developing new antimicrobial agents based on the structure of this compound.

Case Studies and Research Findings

- Study on Antitumor Activity : A study evaluated the antitumor efficacy of related urea compounds in various cancer models, showing promising results in inhibiting tumor growth and inducing apoptosis in malignant cells .

- Mechanistic Insights : Investigations into the mechanism of action revealed that certain derivatives could significantly reduce GSK-3β activity, a critical regulator in cancer pathways, suggesting that similar mechanisms might be applicable to this compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Cyclopentyl-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the preparation of furan-3-yl pyrazine intermediates. A common approach includes:

Coupling reactions : Reacting cyclopentyl isocyanate with a pyrazine-methyl intermediate under anhydrous conditions.

Solvent optimization : Polar aprotic solvents like DMSO or acetonitrile enhance reaction efficiency ().

Catalyst use : Lewis acids (e.g., ZnCl₂) may accelerate urea bond formation.

- Key Considerations : Temperature (60–80°C) and stoichiometric ratios (1:1.2 for isocyanate:amine) are critical for minimizing side products. Purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., urea NH signals at ~6.5 ppm; furan protons at 7.2–7.8 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected at ~357.18 g/mol).

- X-ray Crystallography : Using programs like SHELXL ( ) resolves 3D conformation. For example, SHELX refines hydrogen-bonding networks between urea and pyrazine rings .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopentyl vs. phenyl groups) impact the compound’s biological activity and target binding?

- Methodological Answer :

- Comparative studies : Replace cyclopentyl with phenyl in synthetic analogs and assess bioactivity (e.g., anti-inflammatory assays in ).

- Computational docking : Density Functional Theory (DFT) ( ) evaluates steric and electronic effects. Cyclopentyl’s lipophilicity may enhance membrane permeability, while phenyl’s π-stacking could improve receptor binding.

- Data Analysis : Correlate logP values with IC₅₀ results to quantify structure-activity relationships (SAR) .

Q. What strategies address discrepancies between computational predictions and experimental bioactivity data for this compound?

- Methodological Answer :

- DFT Refinement : Adjust exchange-correlation functionals (e.g., B3LYP in ) to account for solvent effects or dispersion forces.

- Molecular Dynamics (MD) Simulations : Simulate binding kinetics under physiological conditions (e.g., solvation in water).

- In vitro validation : Use enzyme inhibition assays (e.g., kinase targets) to cross-validate computational docking scores. Discrepancies often arise from conformational flexibility of the furan ring .

Q. How can researchers design experiments to elucidate the role of hydrogen bonding in the compound’s stability and reactivity?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure thermal stability (decomposition >200°C suggests strong intermolecular H-bonding).

- Single-crystal XRD : Map H-bond distances (e.g., urea NH to pyrazine N atoms at ~2.8 Å).

- Solubility studies : Compare solubility in protic vs. aprotic solvents to assess H-bond donor/acceptor capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.